REACTION_CXSMILES
|
N[C:2]1[CH:3]=[C:4]2[S:10][CH:9]=[CH:8][C:5]2=[N:6][CH:7]=1.S(=O)(=O)(O)[OH:12].N([O-])=O.[Na+]>O>[OH:12][C:2]1[CH:3]=[C:4]2[S:10][CH:9]=[CH:8][C:5]2=[N:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C2C(=NC1)C=CS2
|
Name
|
|
Quantity
|
4.15 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.26 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
to give a copious yellow precipitate
|
Type
|
TEMPERATURE
|
Details
|
maintained at 110° C
|
Type
|
WAIT
|
Details
|
After an additional hour
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to room temperature
|
Type
|
WASH
|
Details
|
washed with methylene chloride
|
Type
|
WASH
|
Details
|
washed again with methylene chloride
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
EXTRACTION
|
Details
|
the precipitated product was extracted into chloroform/methanol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of charcoal
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2C(=NC1)C=CS2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |